molecular formula C8H10N4S B13477243 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13477243
M. Wt: 194.26 g/mol
InChI Key: WBXIETQDZJFRDW-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl hydrazinecarboxylate with thiophene-2-carboxylic acid can yield the desired compound through a series of cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to the active site of enzymes or receptors, inhibiting their function. The thiophene ring can enhance the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler analog that lacks the thiophene ring but retains the triazole core.

    Thiophene-2-amine: Contains the thiophene ring but lacks the triazole moiety.

    1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with different substituents.

Uniqueness

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to its simpler analogs .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C8H10N4S/c1-2-12-8(10-5-11-12)6-3-4-13-7(6)9/h3-5H,2,9H2,1H3

InChI Key

WBXIETQDZJFRDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=C(SC=C2)N

Origin of Product

United States

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